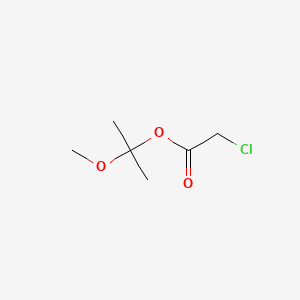

1-Methoxyisopropyl chloroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64046-46-4 |

|---|---|

Molecular Formula |

C6H11ClO3 |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

2-methoxypropan-2-yl 2-chloroacetate |

InChI |

InChI=1S/C6H11ClO3/c1-6(2,9-3)10-5(8)4-7/h4H2,1-3H3 |

InChI Key |

PFYYFYKWCJMOMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(OC)OC(=O)CCl |

Origin of Product |

United States |

Contextualizing Chloroacetate Esters in Synthetic Strategies

Chloroacetate (B1199739) esters are a class of organic compounds characterized by an ester group attached to a chloromethyl moiety (-O(C=O)CH₂Cl). This unique combination of functional groups makes them exceptionally useful and versatile building blocks in synthetic chemistry. The presence of a chlorine atom alpha to the ester carbonyl group activates the molecule for a variety of nucleophilic substitution reactions, while the ester group itself can undergo a range of transformations.

One of the most classic and powerful applications of chloroacetate esters is the Darzens glycidic ester condensation . In this reaction, a chloroacetate ester reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. orgsyn.org These products are valuable intermediates for the synthesis of aldehydes, ketones, and other functionalized molecules. For instance, the reaction of ethyl chloroacetate with acetophenone (B1666503) yields ethyl α,β-epoxy-β-methylhydrocinnamate, a key precursor for further synthetic transformations. orgsyn.orgeuropa.eu

Furthermore, chloroacetate esters are pivotal in Claisen-type reactions . Recent advancements have utilized continuous-flow setups for the homologation of esters via chloroacetate Claisen reactions, enabling the efficient and scalable synthesis of α-chloroketones. researchgate.net These chloroketones are themselves versatile intermediates for constructing various heterocyclic compounds of medicinal and material interest. researchgate.net The reactivity of the enolates generated from chloroacetate esters is also harnessed in stereoselective aldol (B89426) reactions, providing access to acetate (B1210297) aldol equivalents and expanding the synthetic toolkit for asymmetric synthesis. orgsyn.org Beyond these named reactions, the electrophilic carbon bearing the chlorine atom readily participates in alkylation reactions with a wide array of nucleophiles, including amines and phenols, to introduce carboxymethyl groups into target molecules.

Foundational Research Trajectories for Alkyl Chloroacetates

The journey of alkyl chloroacetates in organic chemistry is built upon a foundation of fundamental synthesis and reactivity studies, primarily focusing on simple alkyl esters like methyl, ethyl, and tert-butyl chloroacetate (B1199739). The most common and historically significant method for their preparation is the Fischer esterification of chloroacetic acid with the corresponding alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid. medchemexpress.comyoutube.com This method, while effective, often requires careful control of reaction conditions and water removal to drive the equilibrium towards the product. youtube.comchemicalbook.com

Patented industrial methods have sought to optimize these preparations, for example, by using transesterification reactions or by developing continuous processes to improve yield and purity. google.comgoogleapis.comgoogle.com For instance, a method for preparing water-free methyl chloroacetate involves the reaction of monoethylene glycol monobutyl ether with chloroacetic acid, followed by a transesterification with methanol. google.comgoogleapis.com

These simple alkyl chloroacetates have established themselves as indispensable precursors across various industries. Tert-butyl chloroacetate, for example, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where it is used to produce other esters, amino acids, and chiral compounds. nist.gov Ethyl chloroacetate serves as a crucial starting material for producing chloroacetamide and is involved in the synthesis of numerous pharmaceutical agents. medchemexpress.com The foundational research into these basic esters has provided a deep understanding of the chloroacetate group's reactivity, paving the way for the exploration of more complex and functionalized derivatives.

To provide context, the physical properties of several common alkyl chloroacetates are presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl chloroacetate | C₃H₅ClO₂ | 108.52 | 129-131 |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 144-146 |

| Isopropyl chloroacetate | C₅H₉ClO₂ | 136.58 | 155-156 |

| tert-Butyl chloroacetate | C₆H₁₁ClO₂ | 150.60 | 65-67 (at 19 mmHg) |

Note: Data compiled from various chemical suppliers and databases. Boiling points are at atmospheric pressure unless otherwise noted.

Positioning 1 Methoxyisopropyl Chloroacetate Within Advanced Organic Synthesis

1-Methoxyisopropyl chloroacetate (B1199739), specifically 2-methoxypropan-2-yl 2-chloroacetate (CAS No. 64046-46-4), represents a more structurally complex member of the chloroacetate ester family. echemi.com Its structure introduces several features that distinguish it from the simpler alkyl esters and position it as a potentially valuable tool in advanced organic synthesis.

The most significant feature is the incorporation of an ether linkage within the ester's alcohol moiety. This ether group can influence the molecule's physical and chemical properties, such as its solubility in various organic solvents and its coordination ability with metal cations. The presence of the methoxy (B1213986) group and the chiral center at the 2-position of the propyl chain introduces elements of stereochemistry and additional points for potential functionalization.

While specific, peer-reviewed research detailing the applications of 1-methoxyisopropyl chloroacetate is not abundant, its potential can be inferred from the established reactivity of chloroacetates and the known influence of ether-containing side chains. The ether functionality could act as an intramolecular coordinating group in metal-catalyzed reactions, potentially influencing the stereochemical outcome of transformations at the chloroacetate core. This is analogous to how functional groups on ligands steer the selectivity of catalytic processes. Furthermore, the ester could be employed in the synthesis of specialized polymers, where the methoxy group could enhance properties like adhesion or thermal stability. Its structural relative, 1-methoxy-2-propyl acetate (B1210297) (PGMEA), is widely used as a solvent in the electronics industry, indicating that the 1-methoxypropyl backbone can confer desirable physical properties. chemicalbook.com

Below are the key identifiers and properties for this compound and its parent alcohol.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2-methoxypropan-2-yl 2-chloroacetate | 64046-46-4 | C₆H₁₁ClO₃ | 166.60 |

| 1-Methoxy-2-propanol (B31579) | 1-methoxypropan-2-ol | 107-98-2 | C₄H₁₀O₂ | 90.12 |

Data sourced from chemical databases and suppliers. echemi.comnih.gov

Overview of Research Paradigms and Unexplored Avenues

Direct Esterification Approaches

Direct esterification represents a fundamental and widely utilized method for the synthesis of esters, including this compound. This approach involves the reaction of the alcohol, 1-methoxy-2-propanol, with chloroacetic acid, typically in the presence of an acid catalyst to accelerate the reaction rate.

Classical Acid-Catalyzed Esterification Protocols

The classical approach to synthesizing this compound involves the Fischer-Speier esterification method. This reaction is traditionally catalyzed by strong mineral acids such as sulfuric acid. The general reaction is illustrated below:

1-Methoxy-2-propanol + Chloroacetic Acid <=> this compound + Water

Industrially, the direct esterification of 1-methoxy-2-propanol with carboxylic acids is often catalyzed by sulfuric acid. researchgate.net However, the use of such homogeneous catalysts presents challenges related to their corrosive nature and the difficulty of separation from the product mixture, which can lead to environmental concerns. researchgate.net

Optimization of Reaction Conditions for Enhanced Conversion and Selectivity

The efficiency of the direct esterification process is highly dependent on the optimization of various reaction parameters. While specific data for this compound is limited, valuable insights can be drawn from studies on the closely related compound, 1-methoxy-2-propyl acetate (B1210297) (PMA), synthesized from 1-methoxy-2-propanol and acetic acid.

In the synthesis of PMA, temperature plays a crucial role. For every 10-degree increase in temperature, the initial reaction rate can double, suggesting that the reaction is controlled by surface reaction kinetics rather than diffusion limitations. mdpi.com For the esterification of 1-methoxy-2-propanol with acetic acid using a macroporous ion-exchange resin catalyst, an optimal reaction temperature of 353 K (80°C) was identified, leading to a high equilibrium yield. mdpi.com

Catalyst loading is another critical factor. Increasing the catalyst amount generally enhances the reaction rate up to a certain point, beyond which the economic and separation costs may outweigh the benefits. For the synthesis of PMA, a catalyst loading of 10 wt% was found to be optimal. mdpi.com

Investigation of Stoichiometric Ratios and Solvent Effects

The molar ratio of the reactants significantly influences the conversion of the limiting reactant. In esterification reactions, which are typically equilibrium-limited, using an excess of one reactant can drive the reaction towards the product side. For the synthesis of PMA, an optimal initial molar ratio of 1-methoxy-2-propanol to acetic acid was determined to be 1:3. mdpi.com This excess of the carboxylic acid helps to maximize the conversion of the more valuable alcohol.

The choice of solvent can also impact the reaction kinetics and equilibrium. While some esterification reactions are carried out without a solvent, the use of a suitable solvent can aid in dissolving reactants and catalysts, and in some cases, facilitate the removal of water through azeotropic distillation, thereby shifting the equilibrium towards the products. Common solvents for esterification include hydrocarbons like cyclohexane (B81311), which can act as a water-carrying agent. scielo.br

Catalytic Innovations in this compound Synthesis

To overcome the limitations of classical homogeneous catalysts, significant research has been directed towards the development of heterogeneous and more environmentally benign catalytic systems.

Application of Modified Acidic Resins as Heterogeneous Catalysts

Macroporous ion-exchange resins, such as Amberlyst-35, have emerged as effective heterogeneous catalysts for the esterification of 1-methoxy-2-propanol. researchgate.netmdpi.com These solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosivity (B1173158) compared to mineral acids. researchgate.net

In the synthesis of 1-methoxy-2-propyl acetate, Amberlyst-35 demonstrated high catalytic activity, achieving an equilibrium yield of 78% under optimized conditions. mdpi.com The performance of such resins is attributed to their porous structure, which provides a high surface area and accessible acidic sites for the reaction to occur. The reaction mechanism over these resins is believed to be a surface reaction-controlled process. mdpi.com

Table 1: Optimized Reaction Conditions for the Synthesis of 1-Methoxy-2-propyl Acetate using Amberlyst-35 Catalyst. mdpi.com

| Parameter | Optimal Value |

| Reaction Temperature | 353 K |

| Molar Ratio (Alcohol:Acid) | 1:3 |

| Catalyst Loading | 10 wt% |

| Equilibrium Yield | 78% |

This interactive table summarizes the optimized conditions found for a similar esterification reaction, providing a basis for the synthesis of this compound.

Exploration of Water-Tolerant Lewis Acid Catalysis for Esterification

Traditional Lewis acids are often sensitive to water, which is a byproduct of esterification, leading to catalyst deactivation. The development of water-tolerant Lewis acids represents a significant advancement in catalysis. Lanthanide-based catalysts, such as lanthanum dodecyl sulfate (B86663) (LDDS), have shown promise in this area. scielo.br

In a study on the synthesis of isopropyl chloroacetate from isopropanol (B130326) and chloroacetic acid, LDDS was found to be a highly effective and water-tolerant Lewis acid catalyst. scielo.br It exhibited catalytic activity comparable to that of a Brønsted acid. Under optimized conditions, including a 1.2:1 molar ratio of isopropanol to chloroacetic acid, 1.0 mol% catalyst loading, and the use of cyclohexane as a water-carrying agent at reflux temperature, an esterification conversion of 98.3% was achieved. scielo.br The success of LDDS is attributed to its ability to function effectively in the presence of water, making it a robust catalyst for esterification reactions.

Table 2: Reaction Parameters for the Synthesis of Isopropyl Chloroacetate using a Water-Tolerant Lewis Acid Catalyst. scielo.br

| Parameter | Condition |

| Reactants | Isopropanol, Chloroacetic Acid |

| Catalyst | Lanthanum Dodecyl Sulfate (LDDS) |

| Molar Ratio (Alcohol:Acid) | 1.2:1 |

| Catalyst Loading | 1.0 mol% |

| Solvent | Cyclohexane |

| Reaction Time | 2.5 hours |

| Conversion | 98.3% |

This interactive table showcases the high efficiency of a water-tolerant Lewis acid in a similar chloroacetate ester synthesis, suggesting its potential applicability for this compound production.

An in-depth analysis of the synthetic methodologies for this compound reveals a focus on enhancing reaction efficiency, catalyst reusability, and the development of environmentally benign processes. This article explores key advancements in the synthesis of this chloroacetate ester, with a particular emphasis on catalytic and microwave-assisted methods.

Catalysis in Reactions Involving 1 Methoxyisopropyl Chloroacetate

Acid-Catalyzed Processes Beyond Direct Synthesis

Investigations into acid-catalyzed reactions of 1-methoxyisopropyl chloroacetate (B1199739), other than those for its direct synthesis, did not yield specific documented processes. While acid catalysis is a common strategy for ester hydrolysis or transesterification, no studies detailing such transformations for 1-methoxyisopropyl chloroacetate could be identified.

Heterogeneous Catalysis in Transformations of this compound

The application of heterogeneous catalysts offers advantages in terms of catalyst recovery and process simplification. However, the use of such catalysts in reactions where this compound is the starting material is not described in the available literature.

There is no specific information available on the use of solid-acid catalysts, such as zeolites, sulfated zirconia, or ion-exchange resins, for the transformation of this compound. While these catalysts are employed in various esterification and etherification reactions, their application to reactions involving this compound as a reactant has not been reported.

Similarly, a review of available research showed no instances of supported metal catalysts being used for the transformation of this compound.

Homogeneous Catalysis Systems for Reactions of this compound

Homogeneous catalysis, while often presenting challenges in catalyst separation, is fundamental in organic synthesis. The search for such systems applied to this compound was unfruitful.

No specific transformations of this compound catalyzed by Lewis acids have been documented. Research on the Lewis acid-catalyzed synthesis of a related compound, isopropyl chloroacetate, has been reported, but this does not extend to reactions of this compound itself. scielo.br

Organocatalysis has emerged as a powerful tool in modern organic chemistry. However, there are no available studies describing the use of organocatalysts for reactions in which this compound serves as the substrate.

Catalyst Design and Optimization for Selective Reactions

The design and optimization of catalysts are pivotal for achieving high selectivity and yield in chemical transformations. For a hypothetical reaction involving this compound, catalyst design would be guided by the nature of the desired transformation (e.g., esterification, substitution).

The relationship between the structure of a catalyst and its activity is a fundamental concept in catalysis science. For the synthesis of a chloroacetate ester, the catalyst's acidic or basic properties, its pore structure, and the nature of its active sites are critical.

For instance, in the synthesis of the related compound, isopropyl chloroacetate, from chloroacetic acid and isopropanol (B130326), various catalysts have been investigated. A study on this reaction provides a basis for understanding potential structure-activity relationships that could be relevant for this compound. In this study, lanthanum dodecyl sulfate (B86663) (LDDS) was shown to be an effective catalyst. scielo.br The catalytic activity of LDDS is attributed to its nature as a water-tolerant Lewis acid, which allows it to effectively catalyze the esterification reaction. scielo.br

The general principles of structure-activity relationships for catalysts in esterification reactions can be summarized as follows:

Acidic Catalysts : Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., metal salts) can catalyze esterification. The strength and concentration of acid sites on the catalyst surface directly influence the reaction rate.

Heterogeneous Catalysts : Solid acid catalysts, such as ion-exchange resins, zeolites, and supported acids, are often preferred for their ease of separation from the reaction mixture. The pore size and surface area of these materials can affect the accessibility of the active sites to the reactants, thereby influencing the catalyst's effectiveness.

Metal-Based Catalysts : In some esterification processes, metal complexes can act as efficient catalysts. The choice of the metal center and the coordinating ligands can be fine-tuned to optimize catalytic activity and selectivity.

A hypothetical study on this compound could involve screening various catalysts to determine the optimal structure for the desired reaction. The findings could be tabulated to compare catalyst performance, as shown in the hypothetical table below.

Hypothetical Catalyst Screening for a Reaction Involving this compound

| Catalyst | Catalyst Type | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Catalyst A | Solid Acid Resin | 5 | 85 | 92 |

| Catalyst B | Zeolite H-BEA | 6 | 78 | 89 |

| Catalyst C | Sulfated Zirconia | 4 | 92 | 95 |

This table is for illustrative purposes only and is not based on actual experimental data for this compound.

The principles of green chemistry are increasingly guiding the development of new catalytic processes to minimize environmental impact. The goal is to design catalysts that are not only efficient and selective but also environmentally benign.

Key green chemistry principles applicable to catalyst development for reactions of this compound would include:

Use of Renewable Feedstocks : While the starting materials for this compound may not be from renewable sources, the development of catalysts from renewable materials is a key area of green chemistry research.

Catalytic Reagents : The use of catalytic reagents is inherently a green principle as it minimizes waste compared to stoichiometric reagents. The aim is to develop catalysts with high turnover numbers, meaning a small amount of catalyst can produce a large amount of product.

Design for Energy Efficiency : Catalysts that can operate under milder reaction conditions (lower temperature and pressure) contribute to energy efficiency. For instance, developing a catalyst that allows the synthesis of this compound at room temperature would be a significant green advancement.

Use of Safer Solvents and Auxiliaries : A major focus of green chemistry is the replacement of volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. Catalyst design plays a role here, as the catalyst must be compatible with the chosen solvent. For example, the development of water-tolerant catalysts like LDDS for the synthesis of isopropyl chloroacetate is a step in this direction. scielo.br

Design for Degradation : Ideally, catalysts should be designed so that at the end of their lifecycle, they can be either easily recovered and recycled or they degrade into non-toxic, environmentally benign products. Heterogeneous catalysts are often favored from a green chemistry perspective because their separation from the reaction mixture is typically straightforward, facilitating their reuse.

In the context of chloroacetate synthesis, the use of a recyclable, solid acid catalyst would align well with green chemistry principles by reducing corrosive waste streams associated with traditional mineral acid catalysts.

Theoretical and Computational Investigations of 1 Methoxyisopropyl Chloroacetate

Electronic Structure and Molecular Reactivity Modeling

The electronic structure and reactivity of a molecule are fundamental to understanding its chemical behavior. Computational modeling offers a theoretical framework to probe these aspects in detail.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the optimized geometry, bond lengths, bond angles, and electronic properties such as charge distribution and dipole moment of molecules. For 1-methoxyisopropyl chloroacetate (B1199739), such studies would provide valuable insights into its three-dimensional structure and the distribution of electrons within the molecule. However, no specific DFT studies on 1-methoxyisopropyl chloroacetate have been identified in the surveyed literature.

Quantum Chemical Calculations of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and shape of these orbitals, as well as the HOMO-LUMO energy gap, provide indicators of a molecule's reactivity, kinetic stability, and its ability to act as an electron donor or acceptor. Quantum chemical calculations are essential for determining these properties. In the absence of specific research on this compound, data on its HOMO-LUMO energies and their distribution remain uncharacterized.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is also instrumental in mapping the pathways of chemical reactions, providing a level of detail that is often difficult to obtain through experimental methods alone.

Transition State Analysis of Key Transformations

Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. Transition state analysis provides critical information about the energy barrier of a reaction and the geometry of the transient species. For reactions involving this compound, such as hydrolysis or nucleophilic substitution, computational analysis of the transition states would be crucial for a mechanistic understanding. This information is currently not available.

Energy Profiles and Reaction Path Calculations

By calculating the energy of the system at various points along a reaction coordinate, an energy profile or reaction path can be constructed. This profile visualizes the energy changes that occur as reactants are converted into products, including the energies of intermediates and transition states. Such calculations would be invaluable for understanding the thermodynamics and kinetics of reactions involving this compound, but no such studies have been reported.

Solvent Effects in Computational Modeling

Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and rate. Computational models can account for solvent effects, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium. Investigating the role of the solvent in reactions of this compound would be essential for a complete theoretical picture. However, without foundational studies on its reactivity, the influence of solvents remains unexplored from a computational standpoint.

Advanced Computational Techniques Applied to Chloroacetate Systems

The study of chloroacetate systems, including this compound, has been significantly enhanced by the application of advanced computational techniques. These methods provide deep insights into molecular behavior, reaction mechanisms, and properties that are often difficult to probe experimentally. By simulating complex chemical environments and predicting outcomes, these computational approaches accelerate research and development in organic chemistry.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a powerful computational method for understanding the physical movements of atoms and molecules over time. For chloroacetate systems, MD simulations can be particularly useful for investigating their behavior in solution, at interfaces, or as part of larger molecular assemblies. While specific MD studies on this compound are not widely documented, the principles and techniques are broadly applicable to this class of compounds.

Simulations can model the interactions between a chloroacetate ester and various solvents, revealing information about solvation shells, diffusion coefficients, and the conformational landscape of the ester. rsc.org For instance, polarizable force fields can be developed to accurately describe ionic liquids and their equilibrium with neutral species, a concept that can be extended to understand the behavior of chloroacetate systems in complex mixtures. rsc.org By simulating the system at an atomistic level, researchers can gain insights into how intermolecular forces influence the ester's orientation and reactivity.

Furthermore, MD simulations are crucial for studying systems at electrified interfaces, which is relevant for electrochemical reactions involving chloroacetates. rsc.org These simulations can elucidate the structure of the electric double layer and the influence of metal polarization, providing a detailed picture of how the molecule behaves at an electrode surface during a potential reaction. rsc.org The combination of Quantum Mechanics and Molecular Mechanics (QM/MM) is a multi-scale approach that leverages MD to treat the larger environment while the reactive core is handled with higher-level quantum calculations. youtube.com This hybrid method allows for the simulation of chemical reactions in complex environments like solutions or enzymes. youtube.com

Table 1: Applications of Molecular Dynamics (MD) in Chloroacetate-Relevant Systems

| Simulation Technique | System Investigated | Key Findings / Insights | Potential Relevance to Chloroacetates |

|---|---|---|---|

| Polarizable MD | Protic ionic liquid (1-methylimidazolium acetate) in equilibrium with neutral species. rsc.org | Revealed equilibrium composition and provided data on density, diffusion, and conductivity. rsc.org | Modeling behavior in ionic or complex solvent mixtures; understanding physical properties. |

| MD with Core-Shell Model | Aqueous electrolyte at an electrified gold interface. rsc.org | Demonstrated how metal polarization affects the electric double layer and ion distribution. rsc.org | Investigating electrochemical synthesis or degradation pathways of chloroacetates. |

| QM/MM Simulations | General chemical reactions in complex systems (e.g., solution, proteins). youtube.com | Enables the study of reaction pathways and transition states within a large, dynamic environment. youtube.com | Simulating the hydrolysis or substitution reactions of this compound in realistic solvent conditions. |

Machine Learning Approaches in Predicting Reactivity or Selectivity

Machine learning (ML) has emerged as a transformative tool in chemistry for predicting the outcomes of chemical reactions, including their yield and selectivity. chemrxiv.orgnih.gov These models are trained on large datasets of experimental results to recognize complex patterns and relationships between reactants, catalysts, conditions, and the resulting products. nih.gov

For systems involving chloroacetate esters, ML can predict various aspects of their reactivity. For example, in reactions where multiple products are possible, such as regioselective substitutions, ML models can accurately forecast the major product. researchgate.netnih.gov This is achieved by using descriptors that represent the electronic and steric properties of the reacting molecules. chemrxiv.org Quantum mechanical (QM) calculations are often used to generate these descriptors, which are then fed into ML algorithms like neural networks or random forests to build a predictive model. chemrxiv.orgnih.gov

Several platforms and methodologies have been developed that could be applied to chloroacetate reactions. The 'Reaxtica' platform, for instance, uses physics-based electronic and steric descriptors to achieve high performance in predicting regioselectivity, site-selectivity, and enantioselectivity. chemrxiv.org Another approach involves using ML to predict optimal reaction conditions, such as the best solvent, catalyst, or temperature, by training a model on millions of reactions from databases like Reaxys. nih.gov Such tools could significantly expedite the development of synthetic routes involving this compound, for example, in Claisen homologation reactions where chloroacetates are key reagents. nih.gov

Table 2: Machine Learning Models for Predicting Chemical Reactivity and Selectivity

| ML Model/Approach | Prediction Goal | Key Features / Descriptors | Example Application | Source |

|---|---|---|---|---|

| Neural Network (NN) & Decision Tree (DT) | Regioselectivity (e.g., 1,1- vs. 1,2-difluorination) | Molecular features of reactants and catalysts | Predicting which regioisomer is likely to form under specific conditions. | researchgate.net |

| QM-GNN (Graph Neural Network) | Regioselectivity in substitution reactions | Machine-learned representations combined with on-the-fly QM descriptors (atomic charge, Fukui index) | Predicting the major reaction site in electrophilic aromatic substitutions. | nih.gov |

| Random Forest (RF) & LASSO | Stereoselectivity | Steric and electronic effects from competing pathways | Quantitatively predicting stereoselectivity by capturing feature interactions. | arxiv.org |

| Hierarchical Neural Network | Suitable reaction conditions (catalyst, solvent, temperature) | Reactant and product structures | Trained on ~10 million examples to recommend optimal conditions for novel reactions. | nih.gov |

| Gaussian Process (GP) & Random Forest | Reaction Yield | Electronic parameters and other chemical descriptors | Predicting yields for catalytic hydrogenation of esters. | rsc.org |

Multi-Scale Modeling Approaches

Multi-scale modeling bridges the gap between different levels of theoretical description, from the quantum mechanical behavior of electrons to the macroscopic properties of a reactor. ucl.ac.ukmpg.de This approach is essential for capturing the full complexity of chemical processes, where phenomena occur across vast ranges of time and length scales. aip.orgwikipedia.org For a reaction involving a chloroacetate ester, events range from the femtosecond timescale of bond vibration to the minutes or hours of a laboratory-scale synthesis. nih.gov

A common multi-scale technique is the aforementioned QM/MM method, where a small, critical region of a system (e.g., the reacting atoms of this compound and a catalyst) is treated with high-accuracy quantum mechanics, while the surrounding environment (e.g., solvent molecules) is modeled using more computationally efficient molecular mechanics. youtube.com This allows for the accurate simulation of reaction mechanisms in a realistic setting.

Analytical Techniques in the Academic Study and Characterization of 1 Methoxyisopropyl Chloroacetate

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to investigate the structure and properties of molecules. For 1-methoxyisopropyl chloroacetate (B1199739), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are indispensable tools.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. The IR spectrum of a chloroacetate ester like 1-methoxyisopropyl chloroacetate is expected to show several key absorption bands that correspond to its constituent functional groups.

A strong absorption band is anticipated in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. docbrown.info Another significant absorption is the C-O stretching vibration of the ester linkage, which typically appears in the 1300-1000 cm⁻¹ range. The presence of the C-Cl bond will also give rise to a characteristic absorption, usually found in the 800-600 cm⁻¹ region. Furthermore, C-H stretching and bending vibrations from the alkyl portions of the molecule will be observed in the regions of 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

For comparison, the IR spectrum of the closely related compound, methyl chloroacetate, shows a strong C=O stretch at approximately 1770-1740 cm⁻¹ and C-O stretching absorptions around 1280 and 1180 cm⁻¹. nist.govchemicalbook.com Similarly, isopropyl acetate (B1210297) exhibits a prominent C=O stretch around 1740 cm⁻¹ and C-O stretches near 1240 and 1020 cm⁻¹. nist.govchemicalbook.com Based on these analogous compounds, the expected IR absorption bands for this compound are summarized in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (alkane) | 2980 - 2870 |

| C=O (ester) | 1750 - 1730 |

| C-O (ester) | 1250 - 1000 |

| C-Cl | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The protons of the two methyl groups on the isopropyl moiety would likely appear as a doublet in the upfield region, around 1.2-1.4 ppm. The single proton of the isopropyl methine group (CH) would be observed as a septet further downfield, typically in the range of 4.9-5.1 ppm, due to splitting by the six neighboring methyl protons. The two protons of the chloromethyl group (CH₂Cl) would present as a singlet at approximately 4.0-4.2 ppm.

For comparison, in the ¹H NMR spectrum of isopropyl acetate, the isopropyl methyl protons appear as a doublet at around 1.2 ppm, the isopropyl methine proton as a septet at approximately 4.9 ppm, and the acetyl methyl protons as a singlet at about 2.0 ppm. chemicalbook.comchegg.comchegg.com For methyl chloroacetate, the methylene (B1212753) protons of the chloromethyl group are observed as a singlet around 4.08 ppm, and the methyl protons of the ester group appear as a singlet at about 3.80 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. For this compound, the carbonyl carbon of the ester is expected to have a chemical shift in the range of 165-175 ppm. The carbon of the isopropyl methine group would likely resonate around 68-72 ppm, while the carbons of the two equivalent isopropyl methyl groups would appear at approximately 20-22 ppm. The carbon of the chloromethyl group is anticipated to be in the 40-45 ppm region.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below, based on data from analogous structures.

Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(CH ₃)₂ | ~ 1.3 | Doublet | 6H |

| -CH (CH₃)₂ | ~ 5.0 | Septet | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| -CH(C H₃)₂ | ~ 22 |

| -C H(CH₃)₂ | ~ 70 |

| C l-CH₂- | ~ 41 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, along with an [M+2]⁺ peak of approximately one-third the intensity, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern of this compound under electron ionization (EI) would likely involve several characteristic pathways. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common fragmentation route for esters and ethers. chemicalbook.com This could lead to the loss of an isopropyl radical or a chloroacetyl radical. Another prominent fragmentation would be the loss of the isopropoxy group. The McLafferty rearrangement is also a possibility if the ester contains a gamma-hydrogen, though it is less likely to be the primary pathway for this specific structure.

Experimental GC-MS data for the closely related isopropyl chloroacetate shows a base peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. nih.gov Other significant fragments are observed at m/z 67, 41, 121, and 69. The peak at m/z 121 would correspond to the loss of a methyl group from the molecular ion.

Based on these principles and data from analogous compounds, a predicted fragmentation pattern for this compound is outlined in the table below.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 136/138 | [M]⁺ (Molecular Ion) |

| 121/123 | [M - CH₃]⁺ |

| 77 | [ClCH₂CO]⁺ |

| 59 | [OCH(CH₃)₂]⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for the analysis of volatile and non-volatile compounds, respectively.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected as they exit the column.

For the analysis of chloroacetate esters, a non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often used. The oven temperature program would typically start at a low temperature and ramp up to a higher temperature to ensure the separation of components with different volatilities. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection. GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS. chemicalbook.com

The retention time of this compound in a GC system is dependent on the specific conditions used (e.g., column type, temperature program, carrier gas flow rate). However, based on its structure, it would be expected to elute after more volatile components and before less volatile components in a mixture. The Kovats retention index, a standardized measure of retention, for isopropyl chloroacetate on a standard non-polar column is reported to be in the range of 845-891. nih.gov

Typical GC Conditions for Chloroacetate Ester Analysis

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. For compounds like this compound, which may be prone to thermal degradation at the high temperatures used in GC, HPLC can be a more suitable method.

Reversed-phase HPLC is the most common mode used for the analysis of moderately polar organic compounds. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of chloroacetate esters, a C18 column is a common choice. chemicalbook.com The mobile phase composition can be optimized to achieve the desired separation. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed. Detection is often performed using a UV detector, as the carbonyl group of the ester provides some UV absorbance, typically at wavelengths around 205-220 nm. chegg.com

Typical HPLC Conditions for Chloroacetate Ester Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Development of Chiral Separation Methods for this compound

The presence of a chiral center in the 1-methoxyisopropyl group of this compound necessitates the development of enantioselective analytical methods to separate and quantify its enantiomers. Such separations are crucial for stereoselective synthesis, pharmacological studies, and regulatory purposes, as enantiomers of a chiral compound can exhibit different biological activities. Gas chromatography (GC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of volatile chiral compounds like esters. chromatographyonline.comgcms.cz

The most common approach for the chiral separation of such esters involves the use of cyclodextrin-based CSPs. chromatographyonline.comuni-muenchen.de Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity and a hydrophilic exterior. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times in the chromatographic column, enabling their separation. uni-muenchen.de

For a compound like this compound, derivatized cyclodextrins, such as permethylated or acetylated beta-cyclodextrins, are often employed as CSPs in capillary GC columns. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions, including temperature program, carrier gas flow rate, and column dimensions, are critical for achieving optimal separation.

While direct enantioselective GC is preferred for its simplicity, derivatization of the analyte can sometimes enhance separation. However, for an ester like this compound, direct analysis on a suitable chiral column is generally the first-line approach. The development of a chiral separation method would typically involve screening a variety of commercially available chiral GC columns with different cyclodextrin selectors to identify the one that provides the best resolution for the enantiomers.

The table below outlines common chiral stationary phases and their potential applicability for the separation of chiral esters like this compound.

| Chiral Stationary Phase (CSP) | Selector Type | Potential Applicability for Chiral Esters |

| Chirasil-DEX CB | Modified β-cyclodextrin | Has been successfully used for the separation of chiral acetates derived from alcohols, indicating its potential for other chiral esters. nih.gov |

| Rt-βDEXsm & Rt-βDEXse | Derivatized β-cyclodextrins | Offer extensive enantiomeric separation of various chiral compounds, including those with ester functionalities. gcms.cz |

| Permethylated β-cyclodextrin | Derivatized β-cyclodextrin | A widely used and versatile CSP for the separation of a broad range of chiral molecules, including esters. chromatographyonline.com |

The separation factor (α), which is the ratio of the adjusted retention times of the two enantiomers, is a key parameter used to evaluate the effectiveness of the chiral separation. A value of α greater than 1 indicates that separation is occurring. Method development would aim to maximize this value while maintaining good peak shape and analysis time.

Advanced Analytical Method Development for In-Situ Monitoring of Reactions

The synthesis of this compound, likely through the esterification of chloroacetic acid with 1-methoxy-2-propanol (B31579), can be monitored in real-time using advanced analytical techniques. In-situ monitoring provides a continuous stream of data on the reaction progress, allowing for precise control of reaction parameters, optimization of yield, and a deeper understanding of the reaction kinetics. Spectroscopic techniques are particularly well-suited for this purpose as they are non-destructive and can often be implemented with immersion probes directly in the reaction vessel. nih.govnih.gov

Mid-Infrared (MIR) Spectroscopy:

Mid-infrared (MIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring esterification reactions. nih.govnih.gov The progress of the reaction can be followed by tracking the decrease in the absorbance of the C=O stretching band of the carboxylic acid reactant and the simultaneous increase in the absorbance of the C=O stretching band of the newly formed ester product. The distinct frequencies of these bands allow for their individual monitoring. For instance, a study on the esterification of crotonic acid showed that the ester concentration could be accurately determined by monitoring the second derivative of the spectrum at 1188 cm⁻¹. nih.gov A similar approach could be developed for the synthesis of this compound.

Raman Spectroscopy:

Raman spectroscopy is another valuable technique for in-situ reaction monitoring, especially for reactions in aqueous or highly polar media, as the Raman signal of water is weak. Similar to MIR, the formation of the ester can be monitored by observing the appearance and growth of characteristic Raman bands associated with the ester functional group, while the bands of the reactants decrease. For example, in the synthesis of poly(butylene terephthalate), in-situ Raman spectroscopy was used to monitor the esterification process by tracking the ratio of the ester and carboxylic acid Raman bands. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Benchtop or process NMR spectrometers equipped with flow cells can be used for real-time monitoring of esterification reactions. oxinst.com ¹H NMR spectroscopy can distinguish between the protons of the reactants and products, providing quantitative data on the concentration of each species over time. For the synthesis of this compound, one could monitor the disappearance of the signals corresponding to the alcohol and carboxylic acid protons and the appearance of new signals for the protons in the ester product. This technique provides detailed structural information and can be used to calculate reaction rates and equilibrium constants. oxinst.com

The table below summarizes the key features of these advanced in-situ monitoring techniques.

| Analytical Technique | Principle | Advantages for In-Situ Monitoring | Potential Monitored Species for this compound Synthesis |

| Mid-Infrared (MIR) Spectroscopy with ATR | Vibrational spectroscopy based on the absorption of infrared radiation. | High sensitivity, real-time data, non-destructive, robust for liquid-phase reactions. nih.govnih.gov | Disappearance of chloroacetic acid C=O stretch, appearance of this compound C=O and C-O stretches. |

| Raman Spectroscopy | Vibrational spectroscopy based on inelastic scattering of monochromatic light. | Insensitive to water, can be used with fiber-optic probes, provides complementary information to IR. acs.org | Monitoring of characteristic Raman bands for the reactants and the ester product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Highly specific, provides detailed structural information, quantitative. oxinst.com | Changes in the chemical shifts and integration of proton signals of reactants and the ester product. |

The implementation of these advanced analytical methods can significantly enhance the efficiency and control of the manufacturing process for this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-methoxyisopropyl chloroacetate, and how do catalyst choices influence yield?

- Methodological Answer : The esterification of chloroacetic acid with isopropanol is typically catalyzed by cation exchange resins, inorganic salts, or ionic liquids. For example, cyclohexane or benzene is used as a water-carrying agent to shift equilibrium toward ester formation by removing water . Catalyst selection impacts reaction kinetics: ionic liquids (e.g., [BMIM][HSO₄]) reduce side reactions compared to traditional H₂SO₄, improving yield to >90% under reflux (80–100°C, 4–6 hours). Post-synthesis, GC analysis confirms purity (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Mitigation : Use solvent-resistant gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact, which causes irritation or burns .

- Ventilation : Ensure fume hoods maintain vapor concentrations below 50 ppm to avoid respiratory irritation .

- Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and avoid water jets to prevent aerosolization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.